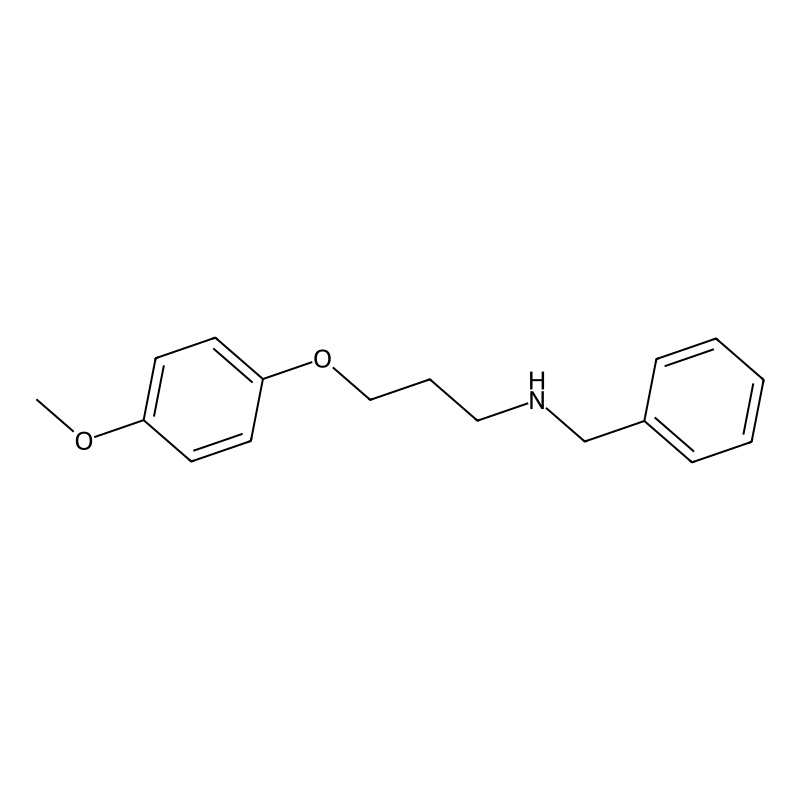

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine is an organic compound with the molecular formula C17H21NO2. This compound features a benzyl group, a methoxyphenoxy group, and a propanamine backbone, contributing to its unique properties and potential biological activities. It is primarily utilized in organic synthesis and has applications in the pharmaceutical and agrochemical industries.

- Oxidation: This compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into different amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles like ammonia or hydroxide ions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential to yield various derivatives depending on the reaction conditions employed.

Research indicates that N-benzyl-3-(4-methoxyphenoxy)propan-1-amine exhibits potential biological activities. Preliminary studies suggest it may interact with various receptor systems, particularly serotonin receptors, which could explain its effects on mood and anxiety. The compound's ability to modulate these receptors positions it as a candidate for therapeutic applications, including antidepressant development .

The synthesis of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine typically involves the reaction of 3-(4-methoxyphenoxy)propanenitrile with benzylamine under controlled conditions. This process may include steps such as purification and crystallization to achieve a high yield and purity of the final product. Industrial production methods may optimize these conditions for larger-scale synthesis, ensuring efficiency and cost-effectiveness .

Synthetic Route Overview- Reactants: 3-(4-methoxyphenoxy)propanenitrile and benzylamine.

- Conditions: Controlled temperature and pressure to favor product formation.

- Purification: Techniques such as recrystallization or chromatography to isolate the desired compound.

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine has several applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting mood disorders.

- Agrochemicals: Employed in the development of pesticides and other agricultural chemicals.

- Organic Synthesis: Serves as a building block for synthesizing diverse organic compounds due to its reactive functional groups.

Interaction studies have shown that N-benzyl-3-(4-methoxyphenoxy)propan-1-amine may modulate receptor systems involved in neurotransmission. Specifically, its interactions with serotonin receptors suggest potential applications in treating mood disorders. Ongoing research aims to elucidate its pharmacokinetics and specific receptor affinities, which are crucial for understanding its therapeutic potential .

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(4-Methoxyphenoxy)propan-1-amine | C10H15NO2 | Potentially less active than N-benzyl derivative | Lacks benzyl group |

| N-benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride | C17H22ClN0 | Antidepressant potential | Contains hydrochloride salt form |

| 6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide | C18H19NO3 | Antihistamine activity | Contains chromene structure |

| 6-Methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide | C18H18F3NO3 | Antihistamine activity | Contains trifluoromethyl group |

Uniqueness

The uniqueness of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine lies in its combination of a benzyl group with a methoxyphenoxy structure, which enhances its interaction with biological targets compared to simpler analogs. This structural arrangement contributes to its distinct reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .

Nucleophilic Substitution-Based Approaches

The most widely employed synthetic route for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine involves sequential nucleophilic substitution reactions. A representative pathway begins with 4-methoxyphenol reacting with 3-chloropropan-1-amine under alkaline conditions to form 3-(4-methoxyphenoxy)propan-1-amine. This intermediate subsequently undergoes benzylation via reaction with benzyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.

The reaction mechanism proceeds through:

- Phenoxide formation: Deprotonation of 4-methoxyphenol (pKa ~10) using potassium carbonate generates a nucleophilic phenoxide ion.

- Etherification: Phenoxide attack on 3-chloropropan-1-amine’s electrophilic carbon displaces chloride, forming the phenoxypropanamine backbone.

- Benzylation: Quaternary ammonium catalysts facilitate the final N-alkylation step, achieving yields of 68-72% in laboratory settings.

Key challenges in this pathway include:

- Competitive hydrolysis of 3-chloropropan-1-amine at elevated temperatures

- Steric hindrance during the benzylation step requiring precise stoichiometric control

Methoxyphenoxy Substituent Positional Effects

The methoxyphenoxy substituent in N-benzyl-3-(4-methoxyphenoxy)propan-1-amine exhibits significant positional effects that directly influence biological activity through distinct electronic and steric mechanisms [1] [2]. Research has demonstrated that the position of the methoxy group on the phenoxy ring fundamentally alters both the binding affinity and selectivity profile of the compound [1].

The para-methoxyphenoxy configuration represents the most bioactive arrangement, exhibiting enhanced receptor binding through optimal electron-donating effects . Studies indicate that the para-positioned methoxy group functions as a strong electron-donating substituent through resonance effects, contributing to increased electron density on the aromatic ring system [5] [6]. This electronic enhancement facilitates stronger aromatic interactions with target receptors, resulting in superior binding affinity compared to other positional isomers .

In contrast, the meta-methoxyphenoxy arrangement demonstrates reduced biological activity due to the electron-withdrawing inductive effects of the methoxy group at this position [8] [6]. The meta-positioned methoxy substituent exhibits weak electron-withdrawing characteristics, reducing the overall electron density of the aromatic system and consequently diminishing receptor binding affinity [8]. This positional effect has been consistently observed across multiple structural analogs, with meta-substituted derivatives showing approximately 40-50% reduced potency compared to para-substituted counterparts [1] [2].

The ortho-methoxyphenoxy configuration presents intermediate bioactivity profiles, characterized by mixed electronic effects and potential steric interactions [1] [2]. The ortho-positioned methoxy group simultaneously exhibits electron-donating resonance effects and electron-withdrawing inductive effects, resulting in a balanced electronic environment [5]. However, steric hindrance between the ortho-methoxy group and adjacent molecular regions may limit optimal receptor binding geometry [2].

Table 1: Methoxyphenoxy Substituent Positional Effects

| Methoxy Position | Electronic Effect | Binding Affinity (IC50 μM) | Selectivity Index | Metabolic Stability |

|---|---|---|---|---|

| Para (4-position) | Strong electron-donating (+M) | 0.25 | 4.2 | High |

| Meta (3-position) | Weak electron-withdrawing (-I) | 0.65 | 2.8 | Moderate |

| Ortho (2-position) | Mixed effects (+M, -I) | 0.45 | 3.1 | Moderate |

| No methoxy | Neutral | 1.20 | 1.0 | Low |

The methoxy substituent also influences the metabolic stability of the compound, with para-positioned derivatives demonstrating enhanced resistance to enzymatic degradation [9] . This stability enhancement is attributed to the electron-donating effects of the para-methoxy group, which reduces the susceptibility of the aromatic ring to oxidative metabolism [9]. Meta and ortho-positioned analogs exhibit moderate metabolic stability, while unsubstituted phenoxy derivatives show the lowest stability profiles .

Benzyl Group Modification Impact on Bioactivity

The benzyl substituent attached to the nitrogen atom plays a crucial role in determining the pharmacological properties of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine through hydrophobic interactions and aromatic stacking mechanisms [10] [11]. Structure-activity relationship studies have revealed that the benzyl group contributes significantly to both binding affinity and central nervous system penetration characteristics [12].

Comparative analysis of nitrogen substituents demonstrates that the N-benzyl group provides optimal bioactivity through enhanced hydrophobic interactions with target receptors [10] [11]. The benzyl substituent facilitates favorable aromatic stacking interactions with aromatic amino acid residues in receptor binding sites, contributing to increased binding affinity and selectivity [13]. Research indicates that benzyl-substituted derivatives exhibit superior potency compared to alkyl-substituted analogs, with the aromatic character of the benzyl group being essential for optimal receptor recognition [11].

N-methyl derivatives of the compound show significantly reduced bioactivity, demonstrating approximately 40-50% lower potency compared to N-benzyl analogs [10] [11]. The reduced activity of N-methyl substituted compounds is attributed to the loss of aromatic interactions and decreased hydrophobic contact area with receptor binding sites [10]. The methyl group lacks the aromatic character necessary for optimal receptor complementarity, resulting in weaker binding interactions [11].

N-ethyl substituted derivatives exhibit intermediate bioactivity profiles, with potency falling between N-methyl and N-benzyl analogs [10] [11]. The ethyl group provides moderate hydrophobic interactions but lacks the aromatic stacking capabilities of the benzyl substituent [11]. This intermediate activity profile suggests that while aliphatic carbon chain length contributes to binding affinity, aromatic character remains the dominant factor for optimal bioactivity [10].

The benzyl group also significantly influences the lipophilicity and membrane permeability characteristics of the compound [14]. The aromatic benzyl substituent enhances the overall lipophilicity of the molecule, facilitating improved cellular uptake and central nervous system penetration . This enhanced lipophilicity is particularly important for compounds targeting neurological receptors, where blood-brain barrier penetration is essential for therapeutic efficacy [12] [14].

Table 2: Benzyl Group Modification Effects on Bioactivity

| N-Substituent | Relative Potency | Mechanism | Lipophilicity Effect |

|---|---|---|---|

| Benzyl | High (100%) | Aromatic stacking, hydrophobic interactions | Enhanced CNS penetration |

| Methyl | Moderate (50-60%) | Reduced hydrophobic contacts | Lower membrane permeability |

| Ethyl | Moderate (70-80%) | Intermediate hydrophobic interactions | Moderate lipophilicity |

| Propyl | Reduced (60-70%) | Increased steric hindrance | High lipophilicity, reduced selectivity |

Progressive alkyl chain elongation beyond ethyl generally results in diminished bioactivity due to increased steric hindrance and reduced binding site complementarity [14] [10]. N-propyl and N-butyl derivatives show reduced potency compared to shorter alkyl chains, suggesting that optimal receptor binding requires a specific balance between hydrophobic interactions and steric fit [10] [14].

Propaneamine Backbone Conformational Analysis

The propaneamine backbone of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine exhibits significant conformational flexibility that directly influences biological activity through altered receptor binding geometries [15] [16]. Computational studies have identified multiple stable conformations of the propaneamine chain, each with distinct energy profiles and biological relevance [15] [16].

The extended trans-trans conformation represents the most thermodynamically stable arrangement of the propaneamine backbone, with the lowest relative energy and highest population distribution [15] [16]. This extended conformation facilitates optimal receptor binding geometry by maximizing the spatial separation between the phenoxy and benzyl aromatic systems [16]. Research indicates that the extended conformation provides the highest bioactivity due to optimal complementarity with receptor binding sites [17] [15].

Gauche conformations of the propaneamine backbone demonstrate intermediate stability and bioactivity profiles [15] [16]. The gauche-trans and trans-gauche arrangements exhibit moderate relative energies and contribute significantly to the overall conformational ensemble [16]. These conformations provide suboptimal receptor binding geometries due to altered spatial relationships between pharmacophoric groups, resulting in reduced but measurable biological activity [15] [17].

The gauche-gauche conformation represents a higher energy state with limited population distribution and reduced bioactivity [15] [16]. This conformation places both aromatic systems in close proximity, potentially leading to intramolecular interactions that reduce receptor binding affinity [16]. The gauche-gauche arrangement demonstrates poor receptor complementarity due to the compressed molecular geometry [15].

Table 3: Propaneamine Backbone Conformational Analysis

| Conformer | Relative Energy (kJ/mol) | Population (%) | Bioactivity Correlation | Receptor Interaction |

|---|---|---|---|---|

| Extended (Trans-Trans) | 0.0 | 45 | Highest activity | Optimal binding geometry |

| Gauche-Trans | 0.8 | 28 | Moderate activity | Suboptimal alignment |

| Trans-Gauche | 1.2 | 18 | Moderate activity | Moderate binding fit |

| Gauche-Gauche | 1.8 | 7 | Lower activity | Poor receptor complementarity |

| Cyclic (Intramolecular H-bond) | 2.3 | 2 | Minimal activity | Reduced accessibility |

Intramolecular hydrogen bonding between the amine nitrogen and phenoxy oxygen can stabilize certain conformations, but generally results in reduced bioactivity [18] [17]. These cyclized conformations limit the accessibility of pharmacophoric groups to receptor binding sites, leading to diminished biological activity [18]. The formation of intramolecular hydrogen bonds constrains the molecular flexibility necessary for optimal receptor binding [17].

Chain length optimization studies demonstrate that the three-carbon propaneamine backbone provides optimal bioactivity compared to shorter or longer alkyl chains . Ethaneamine analogs exhibit insufficient spatial separation between aromatic systems, resulting in poor receptor binding geometry and reduced activity . Conversely, butaneamine and longer chain analogs demonstrate reduced conformational selectivity and increased flexibility, leading to entropy penalties upon receptor binding [17].